molecular formula C10H13ClO2S B2756661 1-Phenylbutane-2-sulfonyl chloride CAS No. 1553396-48-7

1-Phenylbutane-2-sulfonyl chloride

Cat. No.: B2756661
CAS No.: 1553396-48-7
M. Wt: 232.72
InChI Key: LRAUICFQVYMASO-UHFFFAOYSA-N
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Description

1-Phenylbutane-2-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a phenyl ring and a butane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective reagents. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction of this compound with amines.

    Sulfonyl Azides: Formed by the reaction with sodium azide.

Comparison with Similar Compounds

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in structure but with a toluene group instead of a phenylbutane chain.

    Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group instead of a phenylbutane chain.

Uniqueness: 1-Phenylbutane-2-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the phenylbutane chain influences its solubility, reactivity, and applications in organic synthesis .

Properties

IUPAC Name

1-phenylbutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAUICFQVYMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553396-48-7
Record name 1-phenylbutane-2-sulfonyl chloride
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